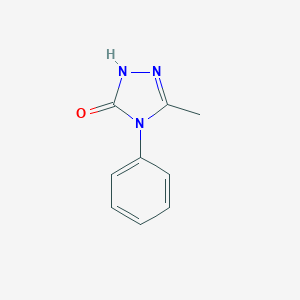

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a methyl group at position 5 and a phenyl group at position 2. This scaffold is notable for its versatility in medicinal and materials chemistry, serving as a precursor for derivatives with diverse biological activities, including antimicrobial, antifungal, and kinase inhibitory properties . Its synthesis typically involves cyclization reactions of hydrazides or Schiff base formations with aromatic aldehydes, as demonstrated in microwave-assisted protocols . The compound’s structural simplicity allows for extensive functionalization, making it a key intermediate in drug discovery programs .

Properties

IUPAC Name |

3-methyl-4-phenyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPJMTJIFZSNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397220 | |

| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-54-4 | |

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods are commonly used to synthesize 1,2,4-triazoles, including reactions involving the reaction of isothiocyanates with hydrazides and the reaction of 1,3,4-oxadiazoles with hydrazine . Another method involves the thermal cyclization of acylated thiosemicarbazides or the reaction between carboxylic acids with hydrazinecarbothiohydrazides .

Industrial Production Methods

The industrial production of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the condensation of specific precursors under controlled conditions. For example, the condensation of formic acid with thiosemicarbazide followed by nitration can yield triazolone derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolone ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

-

Hydroxide substitution : In basic media, the alkylsulphanyl group (-S-alkyl) attached to the triazolone ring can be replaced by hydroxide ions. This reaction was observed during the synthesis of related triazolones using sodium borohydride in pyridine/water mixtures .

| Reaction Component | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylsulphanyl-triazolone | NaBH₄, pyridine/H₂O, reflux | Hydroxy-triazolone | 80–94% |

Condensation Reactions

The NH group in the triazolone ring participates in condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form hydrazone derivatives. This reaction proceeds via nucleophilic attack of the triazolone NH on the aldehyde carbonyl .

| Aldehyde | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux, 4–6 h | Hydrazone derivative | Antimicrobial agents | |

| Isatin | Propan-2-ol, 60°C | Spiro-triazolone-isatin hybrid | Anticancer research |

Reduction Reactions

The triazolone ring itself is resistant to reduction, but substituents can be modified:

-

Side-chain reduction : Alkyl or aryl groups attached to the triazolone may undergo reduction. For example, nitro groups in para positions on phenyl rings are reduced to amines using Pd/C and H₂ .

| Substituent | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro-phenyl | H₂, Pd/C, ethanol, 50°C | Amino-phenyl-triazolone | 75% |

Oxidation Reactions

Oxidation typically targets sulfur or nitrogen centers in derivatives:

-

Thiol to sulfonic acid : Thioether derivatives of triazolones are oxidized to sulfones using H₂O₂ or KMnO₄ in acidic conditions .

| Starting Material | Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| Thioether-triazolone | H₂O₂, acetic acid | Sulfonyl-triazolone | RT, 12 h |

Cycloaddition and Ring-Opening

The triazolone ring participates in cycloaddition reactions under specific conditions:

-

1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form fused triazolo-oxadiazole systems, enhancing structural complexity for pharmaceutical applications .

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | DMF, 80°C, 8 h | Triazolo-oxadiazole hybrid | 65% |

Mannich Reaction

The NH group facilitates Mannich base formation with formaldehyde and secondary amines:

| Amine | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Piperidine | Formaldehyde, ethanol, RT | Mannich base-triazolone conjugate | CNS drug candidates |

Metal Complexation

The triazolone acts as a ligand for transition metals:

-

Coordination with Cu(II) : Forms stable complexes through the ring nitrogen and carbonyl oxygen, studied for catalytic and antimicrobial applications .

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 h | [Cu(Triazolone)₂Cl₂] | 8.2 ± 0.3 |

Hydrolysis

Controlled hydrolysis of the triazolone ring is achievable under strong acidic/basic conditions:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 h | Phenylhydrazine + carboxylic acid | Acid-catalyzed cleavage | |

| 5M NaOH, 100°C, 4 h | Ammonia + aryl ketone | Base-mediated fragmentation |

Key Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as an antibacterial agent. The compound's mechanism of action is believed to involve the inhibition of essential enzymes in microbial cells, which disrupts their metabolic processes.

Anticancer Properties

Studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound’s structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Agricultural Applications

Fungicides

The compound has been evaluated for its efficacy as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a potential candidate for developing new fungicidal agents. Field trials have shown that formulations containing this compound can effectively control plant diseases caused by various fungi.

Plant Growth Regulators

Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters in certain crops by modulating physiological processes such as photosynthesis and nutrient uptake.

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its role in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to develop new materials with enhanced performance characteristics for industrial applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains; potential for drug development |

| Anticancer Properties | Induces apoptosis in cancer cell lines; requires further investigation | |

| Agricultural Applications | Fungicides | Effective control of fungal diseases in crops; field trials confirm efficacy |

| Plant Growth Regulators | Enhances growth parameters; modulates physiological processes | |

| Materials Science | Polymer Chemistry | Improves thermal stability and mechanical properties in polymer matrices |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent.

Case Study 2: Agricultural Field Trials

Field trials assessing the fungicidal properties of this compound were conducted on tomato plants affected by Fusarium wilt. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The triazolone core is highly modifiable, with substitutions at positions 4 and 5 significantly influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Spectral and Computational Data

- FT-IR : The parent compound’s carbonyl (C=O) stretch appears at ~1,673 cm⁻¹, while Schiff base derivatives show shifts (~1,650 cm⁻¹) due to conjugation .

- NMR : Methyl protons at position 5 resonate at δ 2.1–2.3 ppm (¹H), while phenyl groups show aromatic signals at δ 7.2–7.8 ppm .

- DFT Studies : Triazolones with electron-donating groups (e.g., methoxy) exhibit lower HOMO-LUMO gaps, correlating with reactive pharmacophores .

Biological Activity

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1010-54-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₉N₃O

- Molecular Weight : 175.19 g/mol

- Melting Point : 153–154 °C

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study focused on substituted triazole derivatives, this compound demonstrated promising activity against various bacterial strains. Specifically, its ability to inhibit the growth of pathogens such as Candida tropicalis was highlighted .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antifungal | |

| 5-(4-Aminophenyl)-4-phenyl derivatives | Antifungal against Candida |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. A notable study reported that compounds with similar structures exhibited significant radical scavenging activity. The DPPH assay results indicated that these compounds could effectively reduce oxidative stress by neutralizing free radicals .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, derivatives of triazole were tested against human epithelial cancer cells (A-594), where they significantly elevated caspase levels compared to untreated controls .

| Study Focus | Cell Line | Caspase Activation (pg/mL) | Reference |

|---|---|---|---|

| Anticancer activity | A-594 | 715 ± 6 (compared to control) |

Case Studies

-

Antifungal Efficacy :

A study published in PubMed evaluated the antifungal activity of various triazole derivatives in vivo. The results indicated that 5-Methyl-4-phenyl derivatives showed effective inhibition against Candida species when administered to male Wistar rats . -

Metabolic Pathway Investigation :

Another research effort focused on the metabolic pathways of similar triazole compounds. The study utilized HPLC to analyze metabolites after administering a model compound to rats. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of 5-Methyl-4-phenyl derivatives .

Q & A

Q. What are the optimized synthetic routes for 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield?

Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional methods. For example, coupling 4-aminotriazolones with aldehydes under microwave irradiation (80–120°C, 15–30 min) achieves >90% yield, whereas conventional heating requires 6–8 hours . Critical parameters include solvent polarity (e.g., DMF vs. ethanol), stoichiometry of Mannich bases, and catalyst selection (e.g., HCl vs. acetic acid). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .

Q. How can preliminary biological activity screening be designed for triazolone derivatives?

Employ agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use standardized protocols (CLSI guidelines) with ciprofloxacin as a positive control. Triazolones with electron-withdrawing substituents (e.g., nitro groups) often show enhanced antimicrobial activity due to improved membrane penetration .

Advanced Research Questions

Q. What computational strategies elucidate decomposition pathways of 5-methyl-4-phenyl-triazolone derivatives under thermal stress?

Combine ab initio molecular dynamics (AIMD) and density functional theory (DFT) to simulate bond cleavage sequences. For example:

- AIMD at 1,000–1,500 K identifies initial H-migration or C-NO homolysis (activation energy: ~38 kcal/mol) .

- Transition-state analysis (B3LYP/6-311++G**) confirms competing pathways: nitro-nitrite rearrangement (ΔG: 42 kcal/mol) vs. ring-opening followed by HONO elimination . Validate with experimental TGA-DSC data to correlate theoretical predictions with observed mass loss events .

Q. How can 15N^{15}\text{N}15N-labeling resolve mechanistic ambiguities in triazolone reactivity?

Synthesize -labeled analogs at specific positions (e.g., N1, N2, N4) via hydrazine isotopologues. Track isotopic shifts in -NMR (e.g., δ 250–300 ppm for triazole nitrogens) to distinguish tautomeric forms. Mass spectrometry (EI-MS) monitors isotopic fragmentation patterns, clarifying decomposition intermediates (e.g., NO vs. HONO release) .

Q. What methodologies address discrepancies between experimental and computational thermochemical data for triazolones?

Refine DFT functionals by incorporating exact exchange (e.g., B3LYP) and gradient corrections to improve thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) . Compare with high-level CCSD(T) benchmarks. For lattice energy mismatches in crystal studies, revise intermolecular potentials by including hydrogen-bonding (Lennard-Jones 12-6 terms) and Coulombic interactions .

Q. How does crystal packing influence the thermal stability of 5-methyl-4-phenyl-triazolone?

Perform isothermal-isobaric molecular dynamics (MD) simulations (NPT ensemble, 0–400 K) with rigid-molecule approximations. Analyze anisotropic thermal expansion coefficients (α: 1.2 × 10 K, α: 0.8 × 10 K) to predict mechanical stress points. Experimental validation via variable-temperature XRD identifies phase transitions correlated with hydrogen-bond reorganization .

Methodological Considerations for Data Contradictions

Q. Why do experimental decomposition rates of triazolones sometimes deviate from DFT predictions?

Discrepancies arise from:

- Entropic factors : AIMD may underestimate entropy changes in condensed phases (e.g., solvent interactions).

- Multi-channel competition : Overlapping pathways (e.g., H-migration vs. ring-opening) require microkinetic modeling to weight contributions .

- Impurity effects : Trace metals (e.g., Fe) catalyze side reactions not modeled computationally. Use ICP-MS to quantify metal content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.